REACTION_CXSMILES
|
CN(C1C=CC(N=NC2C=CC(N=C=S)=CC=2)=CC=1)C.[CH:21]1[C:26](N=C=S)=[CH:25][C:24]2[C:30]3([O:50][C:51](=[O:52])[C:23]=2[CH:22]=1)[C:43]1[C:38](=[C:39]([I:46])[C:40]([O-:45])=[C:41]([I:44])[CH:42]=1)[O:37][C:36]1[C:31]3=[CH:32][C:33]([I:49])=[C:34]([O-:48])[C:35]=1[I:47].[Na+].[Na+]>C([O-])(O)=O.[Na+].CN(C)C=O>[CH:21]1[CH:26]=[CH:25][C:24]2[C:30]3([C:31]4[CH:32]=[C:33]([I:49])[C:34]([OH:48])=[C:35]([I:47])[C:36]=4[O:37][C:38]4[C:39]([I:46])=[C:40]([OH:45])[C:41]([I:44])=[CH:42][C:43]3=4)[O:50][C:51](=[O:52])[C:23]=2[CH:22]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
Sephadex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=O)OC23C=4C=C(C(=C(C4OC5=C3C=C(C(=C5I)O)I)I)O)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |